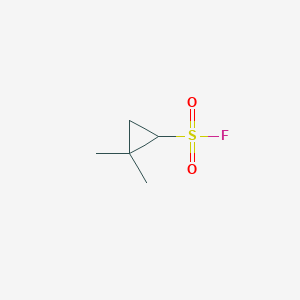
2,2-Dimethylcyclopropane-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylcyclopropane-1-sulfonyl fluoride is an organosulfur compound that features a cyclopropane ring substituted with two methyl groups and a sulfonyl fluoride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylcyclopropane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylcyclopropane-1-sulfonyl chloride with a fluoride source. This reaction typically occurs under mild conditions and can be facilitated by the use of phase transfer catalysts to enhance the efficiency of the fluoride exchange process .
Another method involves the direct fluorosulfonylation of 2,2-dimethylcyclopropane using fluorosulfonyl radicals. This approach is advantageous due to its concise and efficient nature, allowing for the direct formation of the sulfonyl fluoride group .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often relies on scalable and cost-effective methods. One such method involves the use of sulfuryl fluoride gas (SO2F2) as a fluorosulfonylating reagent. This gas can be used in combination with various substrates to produce sulfonyl fluorides in high yields .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylcyclopropane-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, leading to the formation of sulfonamides, aryl sulfonates, and alkenyl sulfonates.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Sulfur (VI) Fluoride Exchange (SuFEx): This reaction involves the exchange of the sulfonyl fluoride group with other functional groups, making it a valuable tool in click chemistry.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, phenoxides, and enolates.
Fluorosulfonylating Agents: Such as sulfuryl fluoride gas (SO2F2) and fluorosulfonyl radicals.
Oxidizing and Reducing Agents: Depending on the specific reaction conditions.
Major Products
The major products formed from the reactions of this compound include sulfonamides, aryl sulfonates, and alkenyl sulfonates. These products are valuable intermediates in organic synthesis and have applications in various fields .
Applications De Recherche Scientifique
2,2-Dimethylcyclopropane-1-sulfonyl fluoride has a wide range of scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The sulfonyl fluoride group is known for its stability and reactivity, making it a useful moiety in the design of enzyme inhibitors and other bioactive molecules.
Chemical Biology: The compound is used in the study of protein-ligand interactions and the development of chemical probes for biological systems.
Materials Science: This compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylcyclopropane-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The compound’s molecular targets include serine and cysteine residues in enzymes, which are critical for their catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,2-Dimethylcyclopropane-1-sulfonyl fluoride include:
Methanesulfonyl Fluoride: A simpler sulfonyl fluoride with a single methyl group.
Perfluorobutanesulfonyl Fluoride: A perfluorinated sulfonyl fluoride with unique stability and reactivity.
Sulfonyl Chlorides: Such as 2,2-dimethylcyclopropane-1-sulfonyl chloride, which can be converted to the corresponding sulfonyl fluoride.
Uniqueness
This compound is unique due to its cyclopropane ring structure, which imparts additional strain and reactivity to the molecule. This makes it a valuable tool in synthetic chemistry and a promising candidate for the development of new bioactive compounds .
Propriétés
Formule moléculaire |
C5H9FO2S |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2,2-dimethylcyclopropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C5H9FO2S/c1-5(2)3-4(5)9(6,7)8/h4H,3H2,1-2H3 |
Clé InChI |
HOBQXDOILTUBGF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1S(=O)(=O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



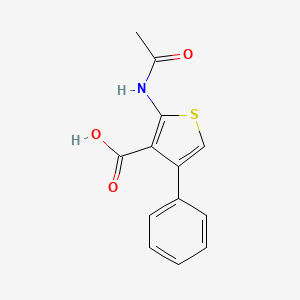
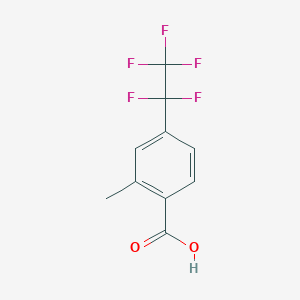
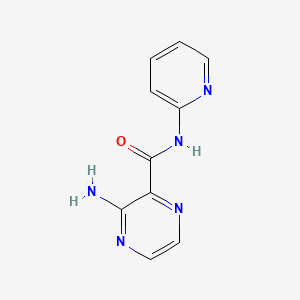

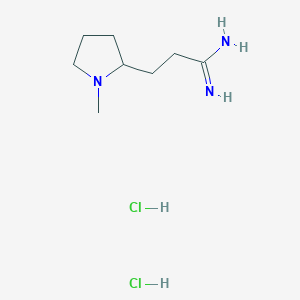
![1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride](/img/structure/B13499491.png)
![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride](/img/structure/B13499496.png)
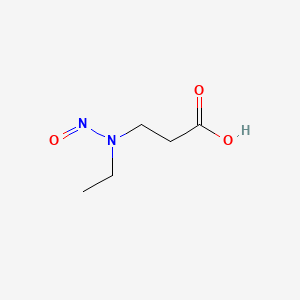
![methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13499503.png)
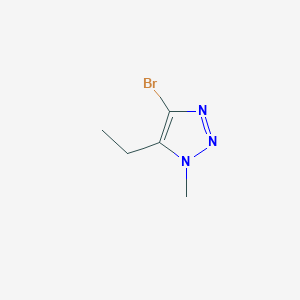
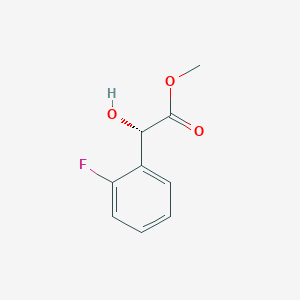
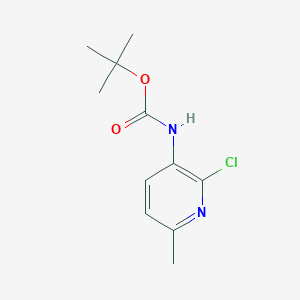
![8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride](/img/structure/B13499556.png)
